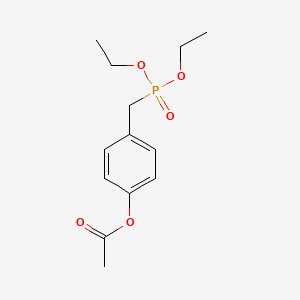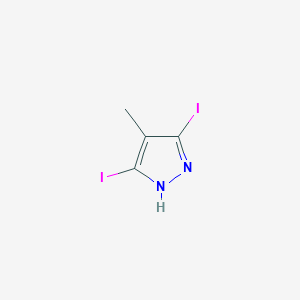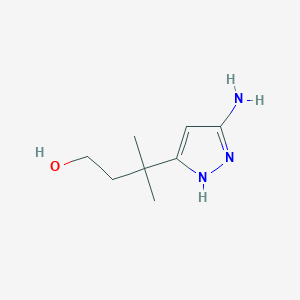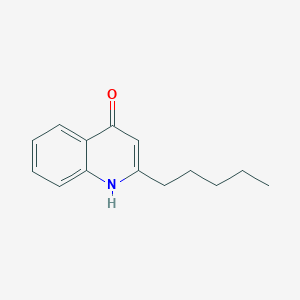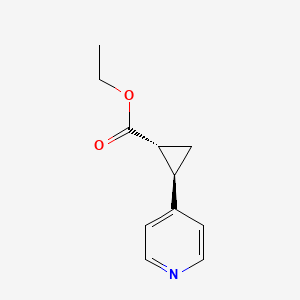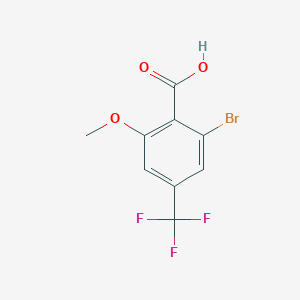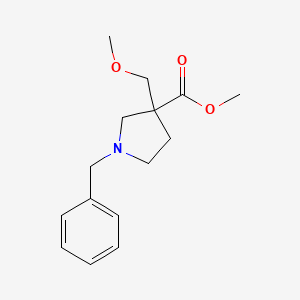
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
Overview
Description
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (MBMPC) is a synthetic compound that has been studied for its potential applications in scientific research. MBMPC is a derivative of pyrrolidine, a cyclic secondary amine with a five-membered ring. It has been shown to possess a variety of properties that make it a useful tool for scientific research, including its ability to act as a chiral catalyst, a chelating agent, and a ligand for transition metal complexes.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to involve the formation of a transition state in which the pyrrolidine ring acts as a chiral center. The transition state is stabilized by the formation of hydrogen bonds between the pyrrolidine and the other components of the reaction. This allows for the formation of an enantiomeric product. Additionally, the presence of the methoxymethyl group in methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is believed to aid in the formation of the transition state.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate have not been extensively studied. However, in vitro studies have shown that methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is capable of inhibiting the growth of certain bacteria, including E. coli and S. aureus. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has several advantages for lab experiments, including its low cost, easy availability, and simple synthesis method. Additionally, its chiral nature makes it a useful tool for enantioselective synthesis. However, methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate also has some limitations, including its low solubility in water and its tendency to form dimers.
Future Directions
There are several potential future directions for methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further studies of its ability to act as a chiral catalyst, chelating agent, and ligand for transition metal complexes could be conducted. Finally, further research into its potential applications in materials science and biotechnology could be conducted.
Scientific Research Applications
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been widely used in scientific research as a chiral catalyst, chelating agent, and ligand for transition metal complexes. It has been used to catalyze a variety of reactions, including the enantioselective synthesis of β-hydroxy ketones and α-amino acids, as well as the asymmetric aldol reaction. It has also been used as a chelating agent for the synthesis of heterocyclic compounds, such as imidazole and pyrazole derivatives. Additionally, methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been used as a ligand for transition metal complexes, such as palladium and ruthenium, in the synthesis of heterocyclic compounds.
properties
IUPAC Name |
methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLBXYHQYFRCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




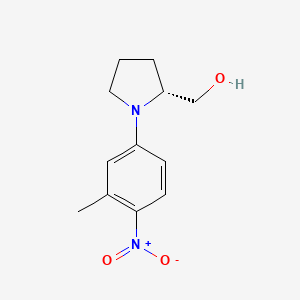

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)
